N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide is a synthetic compound with potential applications in various fields. It combines the structural features of thiophene, oxadiazole, and benzothiazole moieties, making it a complex and intriguing molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : To synthesize N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide, the following synthetic route is commonly employed:
Step 1: : Synthesis of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbaldehyde.
React thiophene-2-carboxylic acid with hydroxylamine hydrochloride to form thiophene-2-carboxamide.
Condense thiophene-2-carboxamide with 1,1'-carbonyldiimidazole (CDI) to form 1,2,4-oxadiazole ring, yielding 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbaldehyde.
Step 2: : Formation of N-(2-(aminomethyl)phenyl)benzo[d]thiazole-2-carboxamide.
React 2-(aminomethyl)benzo[d]thiazole with phosgene to form benzo[d]thiazole-2-carbonyl chloride.
Condense benzo[d]thiazole-2-carbonyl chloride with 2-(aminomethyl)phenylamine to form N-(2-(aminomethyl)phenyl)benzo[d]thiazole-2-carboxamide.
Step 3: : Coupling of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbaldehyde and N-(2-(aminomethyl)phenyl)benzo[d]thiazole-2-carboxamide.
Perform a reductive amination reaction using sodium triacetoxyborohydride (STAB) as the reducing agent, resulting in this compound.
Industrial Production Methods
Optimization of the above synthetic steps in large-scale reactors.
Use of automated processes for reaction monitoring and control.
Implementation of purification techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: : N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide can undergo various reactions, such as:
Oxidation: : Introduction of oxidizing agents to transform specific functional groups.
Reduction: : Use of reducing agents to achieve selective reduction of certain moieties.
Substitution: : Electrophilic or nucleophilic substitution reactions at reactive sites.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Reaction conditions: : Solvent systems (e.g., dichloromethane, ethanol), temperature control (e.g., reflux, cooling), inert atmosphere (e.g., nitrogen, argon).
Major Products
Oxidation products: Corresponding oxides and hydroxyl derivatives.
Reduction products: Amine derivatives, alcohols.
Substitution products: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide has diverse applications in various fields:
Chemistry
Used as a building block for synthesizing other complex molecules.
Serves as a model compound for studying reaction mechanisms.
Biology
Investigated for potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Used in biochemical assays to study enzyme interactions and inhibition.
Medicine
Explored for its potential therapeutic applications in treating various diseases.
Studied as a lead compound for drug development.
Industry
Utilized in the development of specialty chemicals and materials.
Applied in the design of novel organic electronic devices.
Mechanism of Action
The mechanism of action of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide involves interactions with specific molecular targets and pathways. It exerts its effects through the following mechanisms:
Molecular Targets
Binds to specific enzymes, receptors, or proteins.
Modulates the activity of target molecules involved in disease pathways.
Pathways Involved
Interference with cellular signaling pathways.
Inhibition of key enzymes or proteins necessary for disease progression.
Comparison with Similar Compounds
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide stands out due to its unique structural features and applications. Compared to similar compounds, it exhibits distinct properties:
Similar Compounds
2-(thiophen-2-yl)-1,2,4-oxadiazole derivatives.
Benzo[d]thiazole-2-carboxamide derivatives.
Thiophene-based compounds.
Uniqueness
Combination of thiophene, oxadiazole, and benzothiazole moieties in a single molecule.
Enhanced biological and chemical properties due to synergistic effects of structural components.
This compound's distinctiveness lies in its hybrid structure, which imparts unique reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S2/c26-20(21-23-15-8-3-4-9-16(15)29-21)22-14-7-2-1-6-13(14)12-18-24-19(25-27-18)17-10-5-11-28-17/h1-11H,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUIJKRULNWEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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